

Application Note: ^1H and ^{13}C NMR Spectral Assignment of Binankadsurin A

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Compound of Interest

Compound Name: *binankadsurin A*

Cat. No.: *B1257203*

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Introduction

Binankadsurin A, a lignan isolated from *Kadsura angustifolia*, has demonstrated notable anti-HIV activity, making it a compound of significant interest in drug discovery and development.^[1]^[2] The structural elucidation of such natural products is fundamentally reliant on a comprehensive analysis of their spectroscopic data, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone for definitive structure determination and stereochemical assignment. This application note provides a detailed summary of the ^1H and ^{13}C NMR spectral data for **binankadsurin A**, along with the experimental protocols utilized for these assignments. The data presented herein serves as a critical reference for researchers engaged in the synthesis, chemical modification, or further biological evaluation of **binankadsurin A** and related compounds.

Data Presentation

The complete ^1H and ^{13}C NMR spectral assignments for **binankadsurin A**, as determined in CDCl_3 , are summarized in the table below. These assignments were achieved through a combination of 1D and 2D NMR experiments, including ^1H - ^1H COSY, HSQC, HMBC, and NOESY, which allowed for the unambiguous identification of all proton and carbon signals.

Table 1: ^1H (600 MHz) and ^{13}C (150 MHz) NMR Data for **Binankadsurin A** in CDCl_3 (δ in ppm, J in Hz)

Position	δ_{C}	δ_{H} (mult., J)
1	133.3 (C)	6.55 (s)
2	108.3 (CH)	
3	149.3 (C)	
4	140.2 (C)	
5	134.7 (C)	
6	124.9 (CH)	6.81 (s)
7	40.1 (CH)	2.58 (m)
8	34.9 (CH)	1.95 (m)
9	22.3 (CH ₃)	1.01 (d, 6.6)
1'	133.3 (C)	6.55 (s)
2'	108.3 (CH)	
3'	149.3 (C)	
4'	140.2 (C)	
5'	134.7 (C)	
6'	124.9 (CH)	6.81 (s)
7'	40.1 (CH)	2.58 (m)
8'	34.9 (CH)	1.95 (m)
9'	22.3 (CH ₃)	1.01 (d, 6.6)
3-OCH ₃	56.1 (CH ₃)	3.89 (s)
4-OCH ₃	60.9 (CH ₃)	3.86 (s)
5-OCH ₃	56.1 (CH ₃)	3.92 (s)
3'-OCH ₃	56.1 (CH ₃)	3.89 (s)
4'-OCH ₃	60.9 (CH ₃)	3.86 (s)

5'-OCH₃56.1 (CH₃)

3.92 (s)

Experimental Protocols

The following protocols outline the key experiments performed for the complete spectral assignment of **binankadsurin A**.

Sample Preparation

- Compound: **Binankadsurin A**, isolated from the stems and roots of *Kadsura angustifolia*.
- Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for all NMR measurements.
- Concentration: A sufficient concentration of the purified compound was prepared to ensure an adequate signal-to-noise ratio for all NMR experiments, particularly for ¹³C and 2D NMR acquisitions.
- Standard: Tetramethylsilane (TMS) was used as the internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm).

NMR Spectroscopy

All NMR spectra were acquired on a Bruker AV-600 spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei.

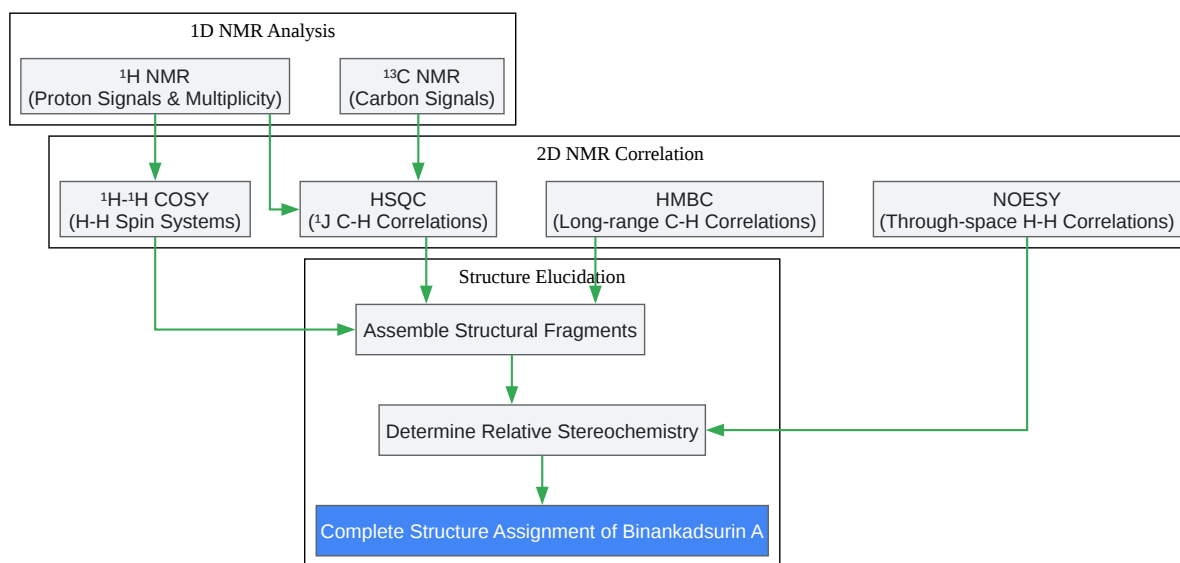
- 1D ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: Appropriate spectral width to cover all proton signals.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32 scans, depending on the sample concentration.
- 1D ¹³C NMR:

- Pulse Program: Standard proton-decoupled pulse sequence.
- Spectral Width: ~200-220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.
- 2D Homonuclear Correlation Spectroscopy (^1H - ^1H COSY):
 - Purpose: To identify proton-proton spin coupling networks.
 - Pulse Program: Standard COSY-45 or COSY-90 sequence.
 - Data Points: 2048 (F2) x 256 (F1) data points.
 - Number of Scans: 4-8 scans per increment.
- 2D Heteronuclear Single Quantum Coherence (HSQC):
 - Purpose: To correlate directly bonded proton and carbon atoms.
 - Pulse Program: Standard HSQC with gradient selection.
 - $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.
 - Data Points: 2048 (F2) x 256 (F1) data points.
 - Number of Scans: 8-16 scans per increment.
- 2D Heteronuclear Multiple Bond Correlation (HMBC):
 - Purpose: To identify long-range correlations between protons and carbons (typically 2-3 bonds).
 - Pulse Program: Standard HMBC with gradient selection.

- Long-Range Coupling Constant: Optimized for a long-range C-H coupling of ~8 Hz.
- Data Points: 2048 (F2) x 256 (F1) data points.
- Number of Scans: 16-32 scans per increment.
- 2D Nuclear Overhauser Effect Spectroscopy (NOESY):
 - Purpose: To identify protons that are close in space, which helps in determining the relative stereochemistry.
 - Pulse Program: Standard NOESY sequence.
 - Mixing Time: A mixing time of 500-800 ms was used to observe the NOE cross-peaks.
 - Data Points: 2048 (F2) x 256 (F1) data points.
 - Number of Scans: 8-16 scans per increment.

Data Analysis and Interpretation Workflow

The process of assigning the ^1H and ^{13}C NMR spectra of **binankadsurin A** follows a logical workflow, integrating data from various NMR experiments.



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NMR Spectral Assignment Workflow for **Binankadsurin A**.

This diagram illustrates the systematic approach to structure elucidation. Initial analysis of 1D ¹H and ¹³C NMR spectra provides the basic count of proton and carbon environments. 2D NMR experiments such as HSQC and COSY are then used to establish direct and through-bond connectivities, allowing for the assembly of molecular fragments. HMBC data provides crucial information for connecting these fragments, while NOESY correlations reveal through-space proximities, which are essential for determining the relative stereochemistry of the molecule. The culmination of this integrated analysis leads to the complete and unambiguous ¹H and ¹³C NMR spectral assignment of **binankadsurin A**.

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References

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